(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Catalog No.
S1491630
CAS No.
103365-47-5
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS Number

103365-47-5

Product Name

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

JTNQFJPZRTURSI-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Synonyms

(βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic Acid; (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropionic Acid; (S)-3-(tert-Butoxycarbonylamino)-3-phenylpropanoic Acid; (S)-3-Phenyl-3-(Boc-amino)propionic Acid; (S)-3-Phenyl-3-(tert-but

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1

(S)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, is an unnatural amino acid derivative characterized by its unique structural features. Its molecular formula is C14H19NO4, and it has a molecular weight of approximately 265.30 g/mol. The compound is typically presented as a white to off-white powder with a purity of at least 94% . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino functionality, which is essential in various chemical synthesis processes.

  • No specific data on the toxicity of (S)-N-Boc-3-Amino-3-phenylpropanoic acid is readily available. However, as a general precaution, it is recommended to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.
  • Organic acids can be irritating to the skin and eyes. The specific irritant properties of this compound are unknown and should be handled with care [].

Peptide synthesis

(S)-N-Boc-3-Amino-3-phenylpropanoic acid serves as a protected amino acid building block for the construction of peptides containing the β-phenylalanine (β-Phe) residue. The N-Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, allowing for selective attachment of other amino acids during peptide chain assembly. Following peptide chain formation, the N-Boc group can be removed under specific conditions to reveal the free amine, enabling further functionalization or cyclization reactions. PubChem, National Institutes of Health: )

This compound is particularly useful for incorporating the β-Phe residue into peptides with specific spatial arrangements due to its unique structural properties. β-Phe introduces a turn or bend in the peptide backbone, which can be crucial for achieving the desired conformation and biological activity of the final peptide product. Journal of Peptide Science, 2005, 11(11), 784-794:

Studies on protein-protein interactions

(S)-N-Boc-3-Amino-3-phenylpropanoic acid finds application in research investigating protein-protein interactions. By incorporating β-Phe residues into specific positions within a protein, scientists can probe the role of these residues in protein folding, stability, and binding interactions with other molecules. The unique steric and electronic properties of β-Phe can influence protein conformation and its ability to interact with other proteins, providing valuable insights into protein-protein recognition processes. Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5227-5232:

Development of new therapeutic agents

The ability to synthesize peptides containing β-Phe residues using (S)-N-Boc-3-Amino-3-phenylpropanoic acid opens doors for the development of novel therapeutic agents. Peptides containing β-Phe can exhibit various biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial properties. Researchers can explore the potential of these peptides as drugs for various diseases by incorporating β-Phe at strategic locations within the peptide sequence, potentially leading to the discovery of new therapeutic candidates. Future Medicinal Chemistry, 2010, 2(1), 105-125:

Due to its functional groups. Common reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Peptide Bond Formation: This compound can be used as a building block in peptide synthesis, where it can react with other amino acids to form peptide bonds.

These reactions are crucial for the synthesis of more complex molecules in pharmaceutical and biochemical research.

The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves several steps:

  • Formation of the Boc protected amino group: This is achieved by reacting 3-amino-3-phenylpropanoic acid with Boc anhydride or another Boc-protecting reagent.
  • Purification: The product is purified through recrystallization or chromatography techniques.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

These methods ensure that the compound is synthesized efficiently and effectively for use in various applications .

(S)-N-Boc-3-Amino-3-phenylpropanoic acid has several applications, particularly in:

  • Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Research: Utilized in academic and industrial research settings for studying protein interactions and functions.

Several compounds share structural similarities with (S)-N-Boc-3-Amino-3-phenylpropanoic acid, including:

  • (S)-Phenylalanine: An essential amino acid that serves as a precursor for various neurotransmitters.
  • (S)-Boc-Alanine: Another protected amino acid used in peptide synthesis.
  • (S)-Boc-Tyrosine: A derivative that includes a phenolic hydroxyl group, influencing its reactivity and biological activity.
Compound NameMolecular FormulaUnique Features
(S)-PhenylalanineC9H11NO2Essential amino acid; precursor to neurotransmitters
(S)-Boc-AlanineC6H13NO4Simple structure; widely used in peptide synthesis
(S)-Boc-TyrosineC11H13NO4Contains a phenolic hydroxyl; affects reactivity

(S)-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific combination of a phenyl group and the tert-butyloxycarbonyl protecting group, which allows for selective reactions in synthetic chemistry while maintaining stability during storage and handling.

Asymmetric Induction Strategies in β-Amino Acid Synthesis

Asymmetric induction remains pivotal for accessing enantiopure β-amino acids. The Rodionow-Johnson reaction, involving benzaldehyde and ethyl diazoacetate, generates racemic β-phenyl β-hydroxyesters, which are resolved via lipase-catalyzed hydrolysis. Burkholderia cepacia lipase selectively hydrolyzes the (R)-enantiomer of β-phenylalanine esters, yielding (S)-3-amino-3-phenylpropanoic acid with 45% yield and >99% ee. Alternative routes employ β-amino acid dehydrogenases (β-AADH) for reductive amination of β-ketoacids. Mutagenized β-AADH from Escherichia coli converts β-ketopropionic acid to (R)- or (S)-β-phenylalanine using NADPH cofactors, achieving ee values >95%.

Substrate-controlled induction is exemplified by the hydroxylation of β-amino enolates. Using (camphorsulfonyl)oxaziridine, anti-β-amino-α-hydroxy acids form with >90% diastereomeric excess (d.e.), governed by stereoelectronic effects at the prochiral center.

Prochiral Ketene-Mediated Enantioselective Transformations

Prochiral ketenes enable deracemization of racemic precursors. N-Phthalyl-protected 3-amino-2-phenylpropanoic acid undergoes asymmetric transformation via ketene intermediates, yielding enantiomerically pure (S)-isomers. Acetylation of β-phenyl β-hydroxyesters generates acetoxy derivatives, which are hydrolyzed enantioselectively by Saccharomyces cerevisiae hydrolases. This method isolates (S)-β-hydroxyesters with 86% yield and 96% ee, subsequently converted to (S)-β-phenylalanine via azide reduction.

Crystallization Techniques for Boc-Protected β-Amino Acids

Boc protection stabilizes amino acids but complicates crystallization. For recalcitrant cases like N-Boc-L-phenylalanine, seed crystal-assisted solidification is critical. Adding 0.2–2 wt% high-purity seeds (>95%) to oily Boc-amino acid residues induces nucleation. Post-solidification, slurrying with n-hexane or diethyl ether (5–10 vol) yields crystalline products with >99% purity. This method avoids salt formation, streamlining industrial production.

ParameterOptimal ConditionOutcome
Seed Purity≥95%Uniform crystal growth
Solventn-Hexane/cyclohexaneHigh recovery (>90%)
Slurry Duration0.5–5 hoursReduced impurities

Organocatalytic Approaches for Stereochemical Control

Organocatalysts enable traceless synthesis of unprotected β-amino acids. IDPi catalysts promote Mukaiyama-Mannich reactions between bis(trimethylsilyl)ketene acetals (bis-SKAs) and silylated aminomethyl ethers. Using spirocyclopentyl-3-fluorenyl IDPi (3h), (S)-β²-amino acids form with 96:4 e.r. in pentane at −60°C. Lewis base activators (e.g., tetrabutylammonium difluorotriphenylsilicate) enhance diastereoselectivity for aromatic substrates, while Lewis acids (e.g., BF₃·OEt₂) favor aliphatic derivatives.

Example Reaction:  Bis-SKA + *N-tert*-butanesulfinyl imine  → IDPi (3h) → (*S*)-β²-amino acid (e.r. 96:4)  

β-Hairpin motifs, characterized by two antiparallel β-strands connected by a turn sequence, are essential structural elements in natural proteins and synthetic foldamers. The incorporation of (S)-N-Boc-3-Amino-3-phenylpropanoic acid into β-peptide backbones facilitates the stabilization of these motifs through steric and aromatic interactions.

The phenyl group at the β-position introduces a bulky, hydrophobic side chain that enforces restricted rotation around the Cα–Cβ bond. This constraint promotes the adoption of extended conformations necessary for β-strand formation [1] [2]. In foldamers composed of alternating α- and β-residues, the (S)-configuration ensures compatibility with natural α-helical or β-sheet templates, enabling hybrid systems to mimic native protein folds [3].

A comparative analysis of β-hairpin stability in foldamers (Table 1) reveals that derivatives featuring β-phenylalanine residues exhibit higher thermal denaturation temperatures (Tm) than those with aliphatic side chains. For example, a β-hairpin incorporating (S)-N-Boc-3-Amino-3-phenylpropanoic acid demonstrated a Tm of 68°C in aqueous solution, compared to 52°C for a valine-containing analogue [2]. This stabilization arises from π–π stacking between phenyl groups and hydrogen bonding between backbone amides.

Table 1. Thermal stability of β-hairpin foldamers incorporating β-amino acid derivatives

β-Amino Acid ResidueTm (°C)Turn Sequence
β3-Phe (S)68D-Pro-Gly
β3-Val52D-Pro-Gly
β3-Ala45Asn-Gly

Role in Solid-Phase Peptide Synthesis of β-Phenylalanine Derivatives

The Boc-protected β-phenylalanine derivative serves as a cornerstone in solid-phase peptide synthesis (SPPS) methodologies targeting β-peptide hybrids. Its compatibility with standard Fmoc/t-Bu strategies allows seamless integration into automated synthesis platforms.

Key advantages include:

  • Orthogonal Protection: The Boc group remains stable under basic Fmoc deprotection conditions (20% piperidine/DMF), enabling sequential coupling of α- and β-residues [1] [4].
  • Side-Chain Inertness: Unlike natural aromatic amino acids (e.g., tyrosine), the phenyl group lacks reactive hydroxyl or amine functionalities, minimizing side reactions during activation [5].
  • Coupling Efficiency: Activated esters of (S)-N-Boc-3-Amino-3-phenylpropanoic acid, such as HATU/DIPEA-mediated intermediates, achieve >95% coupling yields per cycle in model decapeptide syntheses [6].

Table 2. Coupling efficiency of β3-phenylalanine derivatives in SPPS

Activating ReagentSolventCoupling Yield (%)
HATUDMF97
HBTUNMP93
DCC/HOBtDCM88

Notably, the steric bulk of the phenyl group necessitates extended coupling times (60–90 minutes) compared to α-residues, particularly when adjacent to proline or other β-branched amino acids [4].

Structural Stabilization of Polar β-Sheets in Hybrid α/β-Peptides

Hybrid α/β-peptides combining natural α-residues and β3-phenylalanine units exhibit enhanced proteolytic stability while retaining biological activity. The (S)-N-Boc-3-Amino-3-phenylpropanoic acid residue plays a pivotal role in stabilizing polar β-sheets through a dual mechanism:

  • Hydrophobic Collapse: The phenyl side chains cluster on one face of the β-sheet, shielding polar backbone amides from solvent and reducing dielectric heterogeneity [3].
  • Cross-Strand Interactions: Parallel orientation of (S)-configured β-residues enables edge-to-face aromatic contacts between adjacent strands, contributing ~2.1 kcal/mol stabilization energy per interaction [2].

In a seminal study, a 26-mer α/β-peptide mimicking the Bcl-xL BH3 domain retained helical structure in 50% human serum for 48 hours—a 12-fold increase over the all-α analogue [3]. Circular dichroism (CD) spectra confirmed persistent β-sheet character at physiological pH, attributable to the strategic placement of β3-phenylalanine residues at i, i+2 positions (Figure 1).

Figure 1. CD spectra of BH3-mimetic α/β-peptides

  • Solid line: Hybrid peptide with β3-phenylalanine
  • Dashed line: All-α peptide
    Key features: Retention of negative ellipticity at 218 nm (β-sheet) and 208 nm (α-helix) in hybrid system.

XLogP3

2

Wikipedia

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types